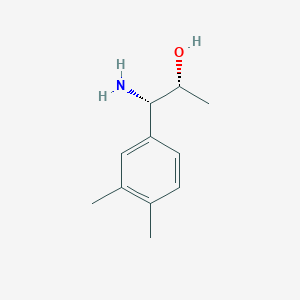

(1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC20358157

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO |

|---|---|

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | (1S,2R)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C11H17NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m1/s1 |

| Standard InChI Key | SYFUUWSHYPIFBN-MWLCHTKSSA-N |

| Isomeric SMILES | CC1=C(C=C(C=C1)[C@@H]([C@@H](C)O)N)C |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C(C)O)N)C |

Introduction

(1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is a chiral organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound features a propan-2-ol backbone with a 3,4-dimethylphenyl substituent, an amino group (-NH), and a hydroxyl group (-OH), contributing to its unique chemical and biological properties.

Synthesis Methods

The synthesis of (1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL can be achieved through various methods, including asymmetric hydrogenation and epoxidation processes. These methods are preferred in industrial settings due to their efficiency and ability to produce high yields with minimal by-products. The choice of catalyst and reaction conditions is crucial for achieving the desired enantiomeric purity.

Biological Activity and Potential Applications

Research indicates that (1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL exhibits significant biological activity, potentially interacting with neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and norepinephrine reuptake inhibition, suggesting possible antidepressant properties. Further research is needed to fully elucidate its pharmacological profile and mechanisms of action.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL | C11H17NO | Different stereochemistry; may exhibit different biological activity |

| 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol | C11H17NO | Variation in phenyl substitution; potential for different interactions |

| 1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol | C14H23NO | Longer alkyl chain; alters lipophilicity and receptor interactions |

The uniqueness of (1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL lies in its specific stereochemistry and functional groups, which may influence its biological activity and pharmacokinetics compared to similar compounds.

Future Research Directions

Future studies should focus on the detailed pharmacological profiling of (1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL, including its interaction with serotonin receptors and its potential as an antidepressant. Additionally, exploring its synthesis on a larger scale while maintaining high enantiomeric purity will be crucial for potential pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume